4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE
Description
Properties
IUPAC Name |
4-benzamido-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOFBWFGXVDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamides often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition
- Mechanism : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and microbial resistance. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites on enzymes, potentially blocking their function.
- Case Studies : Research indicates that compounds with similar structures have shown promise as inhibitors of viral entry mechanisms, particularly in studies focused on filoviruses like Ebola and Marburg .
-
Therapeutic Potential
- Antimicrobial Activity : Preliminary studies suggest that 4-benzamido-N-(propan-2-yl)benzamide may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound's structural features allow it to interact with cellular targets involved in cancer progression, potentially promoting apoptosis in cancer cells. In vitro evaluations have indicated its effectiveness against various cancer cell lines .
Material Science Applications
This compound is also being explored for its applications in material science:
- Polymer Synthesis : Due to its functional groups, this compound can serve as a building block for synthesizing advanced polymers with specific properties.
- Nanomaterials : Research into the incorporation of this compound into nanomaterials has shown potential for enhancing the mechanical and thermal properties of composites.
Mechanism of Action
The mechanism of action of 4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may act as an allosteric activator or inhibitor of enzymes, influencing various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzamide derivatives and their distinguishing features:
Key Research Findings and Comparative Analysis
Solubility and Bioavailability
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide : The sulfonyl group increases polarity, balancing solubility and bioavailability .
Q & A
Basic: What are the optimal synthetic routes for 4-benzamido-N-(propan-2-yl)benzamide, considering yield and purity?
Answer:
The synthesis of this compound can be achieved through multi-step reactions involving amide coupling and functional group transformations . A practical approach includes:
- Step 1 : Starting with 4-formylbenzoic acid derivatives, Schiff base formation using isopropylamine under anhydrous conditions (e.g., ethanol reflux) to generate intermediates .
- Step 2 : Oxidation of the aldehyde group to an amide via controlled reaction with hydroxylamine hydrochloride, followed by purification using column chromatography to isolate the product .
- Critical Parameters : Reaction temperature (60–80°C), solvent selection (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products. Yields typically range from 65–80% after recrystallization in ethanol .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch of amide) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 293 (calculated for C₁₇H₁₈N₂O₂), with fragmentation patterns showing loss of isopropyl (56 Da) and benzamide (121 Da) groups .
Advanced: What strategies are effective in resolving crystallographic data discrepancies when determining the X-ray structure of this compound?
Answer:
For X-ray crystallography:
- Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) with synchrotron radiation to enhance weak diffraction signals .
- Refinement in SHELXL :
- Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen bonding networks with PLATON or Mercury to detect overfitting .
- Case Example : A similar benzamide derivative (5EL PDB ID) required iterative refinement cycles to resolve disorder in the isopropyl group, achieving an R factor of 0.039 .
Advanced: How can computational modeling predict the binding affinity of this compound to target enzymes?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Key steps:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays (e.g., fluorescence polarization) .
Advanced: What are the common pitfalls in interpreting the biological activity data of this compound, and how can they be mitigated?
Answer:
- Pitfall 1: Off-target effects in cell-based assays due to aggregation or redox activity.
- Pitfall 2: False positives in enzyme inhibition from compound fluorescence.
- Mitigation : Use orthogonal assays (e.g., LC-MS-based substrate depletion) .
- Pitfall 3: Solubility limitations in in vivo studies.
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
- Modification Sites :
- Data Analysis :
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of amide products from unreacted amines .
- Recrystallization : Optimal solvent systems include ethanol/water (4:1) or dichloromethane/hexane, yielding >95% purity (HPLC-PDA analysis) .
- TLC Monitoring : Develop with UV-active stains (254 nm) and Rf ~0.5 in ethyl acetate .
Advanced: How can metabolomic studies elucidate the degradation pathways of this compound in biological systems?
Answer:
- LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at benzamido group) and phase II conjugates (glucuronides) using negative/positive ion modes .
- Stable Isotope Tracing : Incubate with ¹³C-labeled compound in hepatocytes to track metabolic flux .
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to confirm oxidative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
